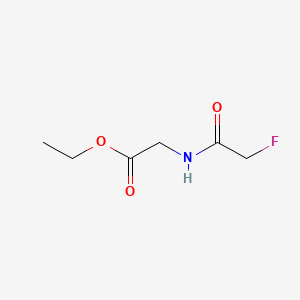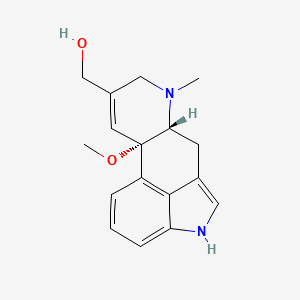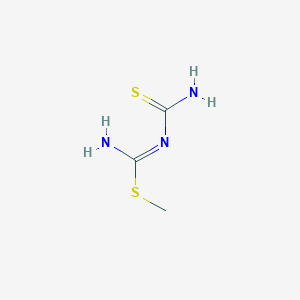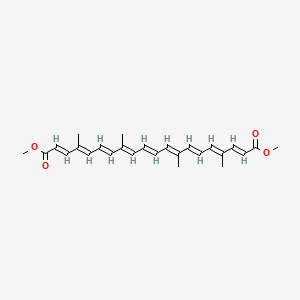
Norscopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norscopine is a benzylisoquinoline alkaloid, belonging to the phthalideisoquinoline structural subgroup. This compound is known for its antitussive (cough-suppressing) properties and lacks significant hypnotic, euphoric, or analgesic effects, making it a compound with low addictive potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Norscopine can be synthesized through the hydrogenolysis of norscopolamine or its acid addition salt using metal borohydride or sodium borohydride in a suitable solvent . This method involves the reduction of the nitrogen-containing compound to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the use of complex hydride reactions. These reactions are carried out under controlled conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Norscopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The reduction of this compound can lead to the formation of simpler compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal borohydrides for reduction and oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core benzylisoquinoline structure. These derivatives can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Norscopine has a wide range of applications in scientific research, including:
Biology: In biological research, this compound is used to study its effects on various biological pathways and its potential therapeutic applications.
Mécanisme D'action
Norscopine exerts its effects primarily through its sigma receptor agonist activity. This mechanism is supported by experimental evidence in rats, where pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound . The sigma receptors are involved in various cellular processes, and their activation by this compound leads to the suppression of cough reflexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norscopine is structurally similar to other benzylisoquinoline alkaloids, such as:
Noscapine: Another benzylisoquinoline alkaloid with antitussive properties.
Scopolamine: A tropane alkaloid with similar pharmacological effects.
Anisodine: A compound used in the treatment of various medical conditions.
Uniqueness
This compound is unique due to its specific sigma receptor agonist activity, which distinguishes it from other similar compounds. Its low addictive potential and lack of significant hypnotic or euphoric effects make it a safer alternative for use in cough suppressants .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1R,2R,4S,5S)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C7H11NO2/c9-3-1-4-6-7(10-6)5(2-3)8-4/h3-9H,1-2H2/t3?,4-,5+,6-,7+ |
Clé InChI |
IVFBZLRQSYYTCB-JMTYFUNVSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1O |
SMILES canonique |
C1C(CC2C3C(C1N2)O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


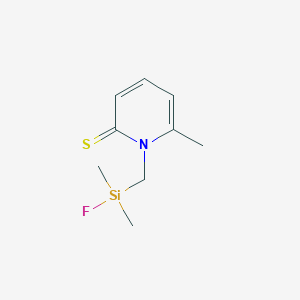
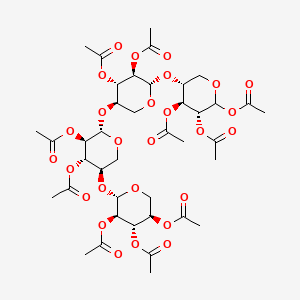
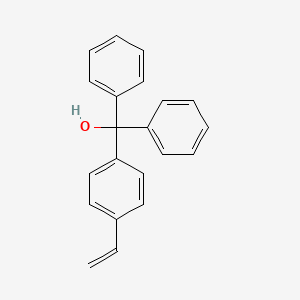
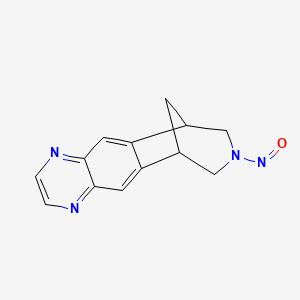
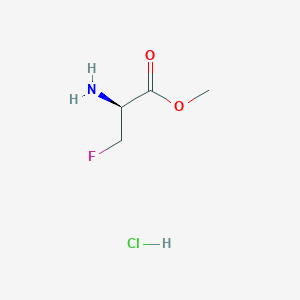
![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
